molecular formula C15H18Cl2N2O B13770353 5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride CAS No. 63845-32-9

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride

Cat. No.: B13770353
CAS No.: 63845-32-9
M. Wt: 313.2 g/mol
InChI Key: INOHVAWBSUAXGY-UHFFFAOYSA-N
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Description

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride typically involves the reaction of 5-chloroindole with piperidinylmethyl ketone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high quality and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the compound .

Scientific Research Applications

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride is unique due to the presence of the chlorine atom at the 5-position of the indole ring. This substitution can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds .

Properties

CAS No.

63845-32-9

Molecular Formula

C15H18Cl2N2O

Molecular Weight

313.2 g/mol

IUPAC Name

1-(5-chloro-1H-indol-3-yl)-2-piperidin-1-ium-4-ylethanone;chloride

InChI

InChI=1S/C15H17ClN2O.ClH/c16-11-1-2-14-12(8-11)13(9-18-14)15(19)7-10-3-5-17-6-4-10;/h1-2,8-10,17-18H,3-7H2;1H

InChI Key

INOHVAWBSUAXGY-UHFFFAOYSA-N

Canonical SMILES

C1C[NH2+]CCC1CC(=O)C2=CNC3=C2C=C(C=C3)Cl.[Cl-]

Origin of Product

United States

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